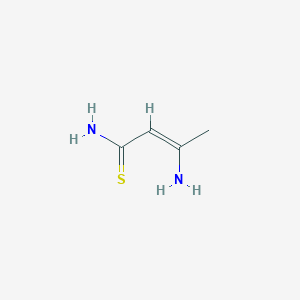
5-bromo-3-tert-butylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-tert-butylpyridin-2-amine, also known as 5-BTBP, is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a colorless, crystalline solid that is soluble in most organic solvents. 5-BTBP is an important intermediate in the synthesis of many biologically active compounds, and its use in laboratory experiments is growing.
Applications De Recherche Scientifique
5-bromo-3-tert-butylpyridin-2-amine is used in a variety of scientific research applications, including organic synthesis, drug design, and biochemistry. It is commonly used as a starting material in the synthesis of biologically active compounds, such as antibiotics, hormones, and neurotransmitters. It is also used in the synthesis of fluorescent dyes and other compounds that can be used to label and track molecules in living cells. In addition, 5-bromo-3-tert-butylpyridin-2-amine is used in the synthesis of enzyme inhibitors, which can be used to study the function and regulation of enzymes.
Mécanisme D'action
The mechanism of action of 5-bromo-3-tert-butylpyridin-2-amine is not well understood. However, it is believed to interact with proteins and other molecules in the cell, altering their structure and function. For example, it has been shown to interact with certain enzymes, altering their activity and affecting the rate of biochemical reactions. It has also been shown to bind to certain receptors, altering their activity and affecting the transmission of signals within the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-3-tert-butylpyridin-2-amine have not been extensively studied. However, it has been shown to have some effects on the central nervous system, including changes in the levels of neurotransmitters and hormones. It has also been shown to have some effects on the cardiovascular system, including changes in blood pressure and heart rate. In addition, it has been shown to have some effects on the immune system, including changes in the production of cytokines and other molecules involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-bromo-3-tert-butylpyridin-2-amine in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be used to synthesize a wide range of biologically active compounds. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-bromo-3-tert-butylpyridin-2-amine in laboratory experiments. It can be toxic in high concentrations and can cause skin irritation, so appropriate safety precautions must be taken when handling it. In addition, it can be difficult to purify and can produce a wide range of byproducts, so it is important to use a high-quality source of 5-bromo-3-tert-butylpyridin-2-amine.
Orientations Futures
The use of 5-bromo-3-tert-butylpyridin-2-amine in scientific research is expected to continue to grow in the future. Further research is needed to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, more research is needed to develop new methods for synthesizing and purifying 5-bromo-3-tert-butylpyridin-2-amine and to identify new compounds that can be synthesized from it. Finally, further research is needed to explore the potential therapeutic applications of 5-bromo-3-tert-butylpyridin-2-amine and to identify new uses for it in laboratory experiments.
Méthodes De Synthèse
5-bromo-3-tert-butylpyridin-2-amine is typically synthesized through a two-step process. The first step involves the reaction of 5-bromo-3-methylpyridine with tert-butyl bromide in the presence of a base, such as sodium hydroxide. This reaction produces 5-bromo-3-tert-butylpyridine. The second step involves the reaction of 5-bromo-3-tert-butylpyridine with an amine, such as aniline, in the presence of a base. This reaction produces 5-bromo-3-tert-butylpyridin-2-amine.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-3-tert-butylpyridin-2-amine involves the bromination of 3-tert-butylpyridin-2-amine.", "Starting Materials": [ "3-tert-butylpyridin-2-amine", "Bromine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 3-tert-butylpyridin-2-amine in acetic acid.", "Step 2: Slowly add bromine to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, stir the mixture for an additional 30 minutes.", "Step 4: Add hydrogen peroxide to the mixture to quench any remaining bromine.", "Step 5: Add sodium hydroxide to the mixture to adjust the pH to basic.", "Step 6: Extract the product with a suitable organic solvent.", "Step 7: Purify the product by recrystallization or column chromatography." ] } | |
Numéro CAS |
1936182-19-2 |
Nom du produit |
5-bromo-3-tert-butylpyridin-2-amine |
Formule moléculaire |
C9H13BrN2 |
Poids moléculaire |
229.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



